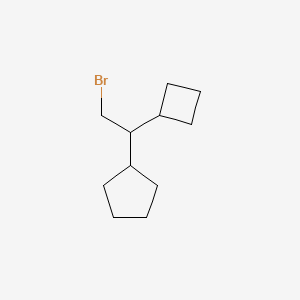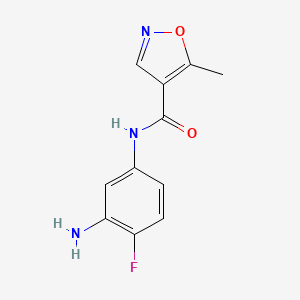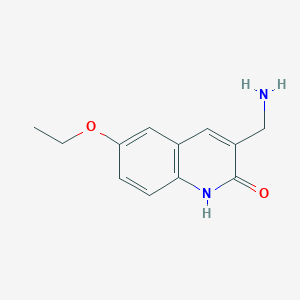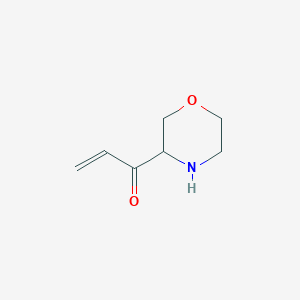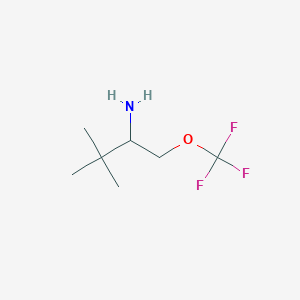
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine: is a chemical compound with the molecular formula C7H15F3NO It is characterized by the presence of a trifluoromethoxy group attached to a butan-2-amine backbone, with two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutan-2-one and trifluoromethanol.
Formation of Intermediate: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction, where trifluoromethanol reacts with a suitable leaving group on the butan-2-one derivative.
Amine Introduction: The resulting intermediate is then subjected to reductive amination to introduce the amine group at the 2-position. This step often involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of continuous flow reactors, and the implementation of robust purification methods.
Chemical Reactions Analysis
Types of Reactions:
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the compound to simpler derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as halides or organometallic compounds are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, organometallic reagents, and strong nucleophiles.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.
Biology: It serves as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity. The amine group allows for interactions with biological molecules, such as enzymes and receptors, potentially modulating their activity and function.
Comparison with Similar Compounds
3,3-Dimethyl-1-(methoxy)butan-2-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3,3-Dimethyl-1-(ethoxy)butan-2-amine: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
3,3-Dimethyl-1-(trifluoroethoxy)butan-2-amine: Similar structure but with a trifluoroethoxy group instead of a trifluoromethoxy group.
Uniqueness:
The presence of the trifluoromethoxy group in 3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine imparts distinct electronic and steric properties, making it unique compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C7H14F3NO |
|---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
3,3-dimethyl-1-(trifluoromethoxy)butan-2-amine |
InChI |
InChI=1S/C7H14F3NO/c1-6(2,3)5(11)4-12-7(8,9)10/h5H,4,11H2,1-3H3 |
InChI Key |
WMQCNSPADBNHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


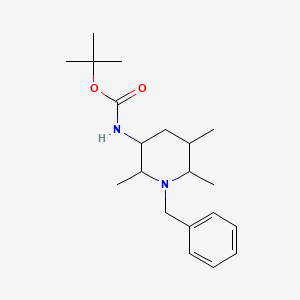
![N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B15254876.png)

![tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B15254887.png)
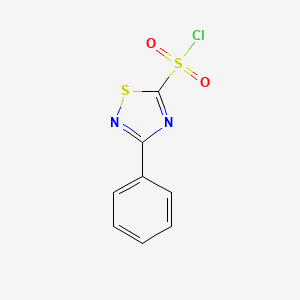
![3-(Cyclopropylmethyl)-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B15254898.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254899.png)
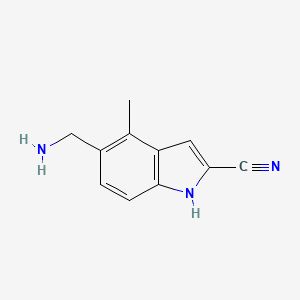
![1-[1-(Methylamino)cyclopentyl]ethan-1-one](/img/structure/B15254923.png)
